molecular formula C28H22O7 B1654844 1,6,7,11balpha-Tetrahydro-1alpha,7alpha-bis(4-hydroxyphenyl)benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,6beta,8,10-tetrol CAS No. 280561-81-1

1,6,7,11balpha-Tetrahydro-1alpha,7alpha-bis(4-hydroxyphenyl)benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,6beta,8,10-tetrol

Cat. No. B1654844
CAS RN: 280561-81-1
M. Wt: 470.5
InChI Key: LHUHHURKGTUZHU-MUUFRUSVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6,7,11balpha-Tetrahydro-1alpha,7alpha-bis(4-hydroxyphenyl)benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,6beta,8,10-tetrol is a natural product found in Hopea utilis, Hopea parviflora, and Vateria indica with data available.

Scientific Research Applications

Acetylcholinesterase Inhibitory and Antitumor Activity

A compound structurally related to 1,6,7,11balpha-Tetrahydro-1alpha,7alpha-bis(4-hydroxyphenyl)benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,6beta,8,10-tetrol, identified as a dimeric resveratrol oligomer, was found to exhibit significant acetylcholinesterase (AChE) inhibitory and antitumor activities in vitro. This research highlights the potential of such compounds in therapeutic applications related to neurodegenerative diseases and cancer treatment (Liu et al., 2005).

Chemical Synthesis and Derivative Formation

Research has been conducted on the chemical synthesis and transformation of compounds structurally similar to the target molecule. Studies include the conversion of such compounds into various derivatives, like bromoderivatives, acetals, and esters, as well as their reduction and synthesis processes. These findings are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (McLean et al., 1979).

Synthesis and Structural Studies

Further research has been conducted on the synthesis of tetrahydrocyclohepta[cd]benzofurans, which share a similar structural framework with the target compound. These studies provide insights into the effects of different substituents on the yield of furans and the utility of various synthetic bases. Understanding the synthesis and structural properties of these compounds is essential for exploring their potential applications in various scientific domains (Horaguchi et al., 1990).

Properties and Reactions of Benzofurans

Extensive research has been dedicated to understanding the properties and reactions of cyclohepta[cd]benzofurans, closely related to the target compound. These studies have examined various reactions such as protonation, catalytic hydrogenation, and Diels-Alder reactions. The findings from these studies are critical for comprehending the reactivity and potential applications of such compounds in chemical and pharmaceutical industries (Horaguchi et al., 1988).

properties

CAS RN

280561-81-1

Product Name

1,6,7,11balpha-Tetrahydro-1alpha,7alpha-bis(4-hydroxyphenyl)benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,6beta,8,10-tetrol

Molecular Formula

C28H22O7

Molecular Weight

470.5

IUPAC Name

(1R,8R,9S,16R)-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol

InChI

InChI=1S/C28H22O7/c29-15-5-1-13(2-6-15)23-24-19(9-17(31)11-21(24)33)26-25-20(27(23)34)10-18(32)12-22(25)35-28(26)14-3-7-16(30)8-4-14/h1-12,23,26-34H/t23-,26-,27-,28+/m1/s1

InChI Key

LHUHHURKGTUZHU-MUUFRUSVSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@@H](C3=C4[C@H]([C@@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O)O

SMILES

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6,7,11balpha-Tetrahydro-1alpha,7alpha-bis(4-hydroxyphenyl)benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,6beta,8,10-tetrol
Reactant of Route 2
1,6,7,11balpha-Tetrahydro-1alpha,7alpha-bis(4-hydroxyphenyl)benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,6beta,8,10-tetrol
Reactant of Route 3
1,6,7,11balpha-Tetrahydro-1alpha,7alpha-bis(4-hydroxyphenyl)benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,6beta,8,10-tetrol
Reactant of Route 4
1,6,7,11balpha-Tetrahydro-1alpha,7alpha-bis(4-hydroxyphenyl)benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,6beta,8,10-tetrol
Reactant of Route 5
1,6,7,11balpha-Tetrahydro-1alpha,7alpha-bis(4-hydroxyphenyl)benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,6beta,8,10-tetrol
Reactant of Route 6
1,6,7,11balpha-Tetrahydro-1alpha,7alpha-bis(4-hydroxyphenyl)benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,6beta,8,10-tetrol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.